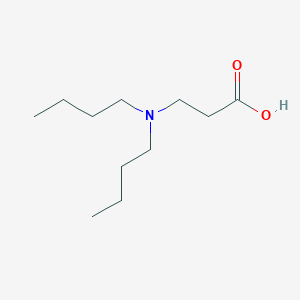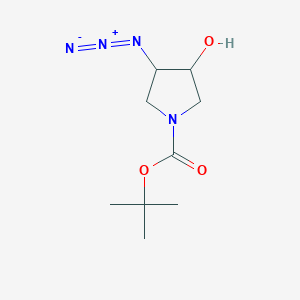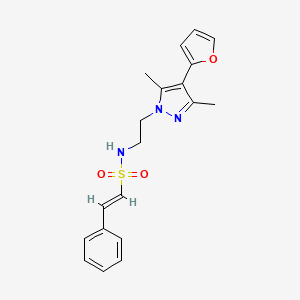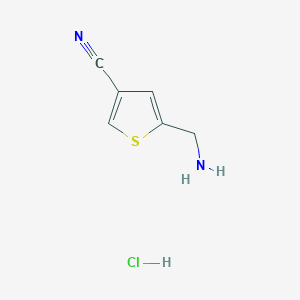![molecular formula C9H14N2 B3250524 7-Azaspiro[3.5]nonane-2-carbonitrile CAS No. 203662-67-3](/img/structure/B3250524.png)
7-Azaspiro[3.5]nonane-2-carbonitrile
Overview
Description
Scientific Research Applications
Novel Synthesis Techniques
7-Azaspiro[3.5]nonane-2-carbonitrile and its derivatives have been a subject of interest in novel synthesis techniques. Researchers have developed methods for synthesizing various azaspiro compounds, including 8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, via diiron nonacarbonyl-assisted spirocyclization reactions (Gravestock & McKenzie, 2002). Other notable methods involve the reaction of primary amines and formaldehyde with related compounds to yield 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives (Khrustaleva et al., 2018).
Structural Studies and Applications
The structural features of these compounds are explored for various applications. For instance, acid-catalyzed hydrolysis of certain azaspiro derivatives under mild conditions has led to the formation of new compounds, further diversified through acylation (Belikov et al., 2013). Additionally, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation showcases the adaptability of these compounds in chemical reactions (Huynh et al., 2017).
Biologically Active Derivatives
The synthesis of biologically active derivatives of 7-azaspiro[3.5]nonane is a significant area of research. For example, a novel class of 7-azaspiro[3.5]nonane GPR119 agonists has been designed, showing potential in glucose regulation (Matsuda et al., 2018). Additionally, compounds like 8-oxa-2-azaspiro[4.5]decane have been synthesized for their potential in producing biologically active substances (Ogurtsov & Rakitin, 2020).
Advances in Drug Development
The development of novel pharmaceuticals often involves azaspiro compounds. For instance, novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) have been identified, using cores like 7-azaspiro[3.5]nonane, showing promise for medicinal chemistry optimization (Meyers et al., 2011).
Safety and Hazards
“7-Azaspiro[3.5]nonane-2-carbonitrile” is intended for research and development use only and is not for medicinal, household, or other use . Safety data sheets advise against inhalation, ingestion, and contact with skin or eyes . It is recommended to handle the substance with personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
7-azaspiro[3.5]nonane-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRPSUPWKNBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaspiro[3.5]nonane-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(tripropylsilyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3250502.png)

![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)



